molecular formula C12H17BrN2O4S B4958453 2-(4-bromo-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide

2-(4-bromo-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide

Cat. No.: B4958453
M. Wt: 365.25 g/mol
InChI Key: MJRREFPFEABSRO-UHFFFAOYSA-N
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Description

2-(4-bromo-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide is a synthetic organic compound It is characterized by the presence of a bromine atom, a methylsulfonyl group, and a methoxyethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide typically involves multiple steps:

    Methylsulfonylation: The addition of a methylsulfonyl group to the brominated aniline.

    Acetamide Formation: The final step involves the formation of the acetamide group through a reaction with 2-methoxyethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group.

    Reduction: Reduction reactions could target the bromine atom or the sulfonyl group.

    Substitution: The bromine atom is a common site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while substitution could result in various substituted aniline derivatives.

Scientific Research Applications

2-(4-bromo-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide may have applications in:

    Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.

    Materials Science: Possible applications in the development of new materials with specific properties.

    Biological Research: Studying its effects on biological systems to understand its potential therapeutic uses.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of these targets, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromoanilino)-N-(2-methoxyethyl)acetamide
  • 2-(4-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide
  • 2-(4-bromo-N-methylsulfonylanilino)-N-ethylacetamide

Uniqueness

The presence of both the bromine atom and the methylsulfonyl group in 2-(4-bromo-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide may confer unique chemical properties, such as increased reactivity or specific biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

2-(4-bromo-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O4S/c1-19-8-7-14-12(16)9-15(20(2,17)18)11-5-3-10(13)4-6-11/h3-6H,7-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRREFPFEABSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN(C1=CC=C(C=C1)Br)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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